4-Methoxy-3-phenylbenzoic acid chemical structure and properties
4-Methoxy-3-phenylbenzoic acid chemical structure and properties
Architecting Molecular Complexity: A Technical Guide to 4-Methoxy-3-phenylbenzoic Acid in Modern Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the rapidly evolving landscape of medicinal chemistry in 2026, I frequently encounter the challenge of selecting molecular scaffolds that perfectly balance conformational rigidity with functional versatility. 4-Methoxy-3-phenylbenzoic acid (CAS 4477-64-9), also referred to in literature as 6-methoxybiphenyl-3-carboxylic acid, represents a masterclass in such structural design[1]. Transitioning from a niche chemical intermediate to a cornerstone building block, this biphenyl derivative is now heavily utilized in the synthesis of Protein-Targeting Chimeras (PROTACs) and highly selective allosteric enzyme inhibitors[2][3].
This whitepaper dissects the physicochemical properties, structural dynamics, and synthetic methodologies of 4-Methoxy-3-phenylbenzoic acid, providing a self-validating framework for researchers and drug development professionals.
Part 1: Structural Dynamics and Physicochemical Profile
The utility of 4-Methoxy-3-phenylbenzoic acid lies in its precise 3D geometry. The methoxy group at the C4 position creates a deliberate steric clash with the ortho-hydrogens of the adjacent C3 phenyl ring. This forces the biphenyl system out of coplanarity, resulting in a twisted dihedral angle. This non-planar conformation is highly prized in medicinal chemistry: it allows the molecule to project into deep, hydrophobic protein pockets while avoiding the flat, intercalator-like geometry that often leads to off-target toxicity and poor solubility[2].
To facilitate downstream experimental design, the quantitative data characterizing this scaffold is summarized below:
Table 1: Core Physicochemical Properties & Mechanistic Significance
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 4477-64-9 | Unique identifier for procurement and database indexing[1]. |
| Molecular Formula | C₁₄H₁₂O₃ | Defines the elemental composition and baseline mass. |
| Molecular Weight | 228.24 g/mol | Low MW allows for downstream PROTAC conjugation without exceeding Lipinski's limits for oral bioavailability. |
| Topological Polar Surface Area | 46.5 Ų | Optimal for membrane permeability; provides a balanced polar vector for linker attachment. |
| Estimated pKa | ~4.2 | Exists primarily as an anion at physiological pH; requires activation (e.g., HATU) for stable amide coupling. |
| Estimated LogP | 3.2 - 3.6 | High lipophilicity drives engagement with hydrophobic target pockets (e.g., kinase active sites)[4]. |
Part 2: Synthetic Methodology (Suzuki-Miyaura Cross-Coupling)
To synthesize this scaffold with high regioselectivity and yield, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard[5]. The reaction couples 3-bromo-4-methoxybenzoic acid with phenylboronic acid. Below is a field-proven, self-validating protocol designed to maximize yield while minimizing homocoupling byproducts.
Step-by-Step Experimental Protocol
1. Reagent Preparation & Inert Atmosphere:
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Charge an oven-dried Schlenk flask with 3-bromo-4-methoxybenzoic acid (1.0 equiv, electrophile) and phenylboronic acid (1.2 equiv, nucleophile).
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Add the catalyst Pd(dppf)Cl₂ (0.05 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv).
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Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides steric bulk and electron richness. This accelerates both the oxidative addition into the aryl bromide and the subsequent reductive elimination, while actively suppressing the homocoupling of the boronic acid[5].
2. Solvent Addition & Catalytic Activation:
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Evacuate and backfill the flask with Argon three times.
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Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the reaction to 90°C and stir for 12 hours.
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Causality: A biphasic system is strictly required. Dioxane provides excellent solubility for the organic substrates, while water dissolves the K₂CO₃. The aqueous carbonate ions are mechanistically necessary to coordinate with the empty p-orbital of the boron atom, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step[5].
3. Acidic Workup and Isolation:
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Cool the mixture to room temperature, dilute with water, and wash with diethyl ether. Discard the organic layer.
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Acidify the aqueous layer to pH ~2 using 1M HCl. Extract the resulting precipitate with Ethyl Acetate (EtOAc) (3x).
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Causality (Self-Validating System): Under the basic reaction conditions, the target product exists as a water-soluble potassium carboxylate salt. Washing with ether removes unreacted organic impurities and catalyst ligands. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and driving the pure 4-Methoxy-3-phenylbenzoic acid exclusively into the EtOAc extraction phase.
Fig 1: Mechanistic workflow of the Suzuki-Miyaura cross-coupling synthesis.
Part 3: Applications in Targeted Protein Degradation (PROTACs)
In the realm of targeted protein degradation, PROTACs require a warhead to bind the target protein, a linker, and an E3 ligase ligand[3]. 4-Methoxy-3-phenylbenzoic acid serves as an exceptional bifunctional module in this architecture.
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The Carboxylic Acid Vector (C1): The COOH group serves as an ideal vector for amide coupling with PEG or alkyl linkers. By utilizing coupling reagents like HATU and DIPEA, the acid is converted into a highly reactive active ester, allowing for seamless conjugation to amine-terminated linkers without racemization or degradation of the biphenyl core.
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The Hydrophobic Warhead (C3/C4): The twisted biphenyl-methoxy moiety acts as a highly effective surface-binding element. The methoxy oxygen can act as a localized hydrogen-bond acceptor, while the sterically twisted phenyl rings engage in
stacking or Van der Waals interactions within the hydrophobic pockets of target kinases (e.g., TrkA inhibitors)[4] or allosteric sites (e.g., mGlu2 receptors)[2].
Fig 2: Logical assembly of PROTACs utilizing the biphenyl scaffold.
Part 4: Analytical Characterization & Validation
To ensure scientific integrity before downstream conjugation, the synthesized 4-Methoxy-3-phenylbenzoic acid must be rigorously validated:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Operating in negative electrospray ionization (ESI-) mode is recommended. The carboxylic acid readily deprotonates, yielding a strong[M-H]⁻ peak at m/z 227.1.
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¹H NMR (Nuclear Magnetic Resonance): The definitive marker of successful coupling is the integration of the aromatic region. The appearance of 5 new protons from the phenylboronic acid ring (multiplets between
7.30 - 7.60 ppm), alongside the sharp singlet of the methoxy group (~ 3.90 ppm), confirms the formation of the biphenyl system.
References
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National Institutes of Health (PMC). "Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships." PubMed Central. Available at:[Link]
Sources
- 1. CAS 4477-64-9 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS:1646595-31-4, 2'-(Allyloxy)-5'-(4-carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid-毕得医药 [bidepharm.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. 3-Bromo-4-methoxy-N-phenylbenzamide [benchchem.com]
